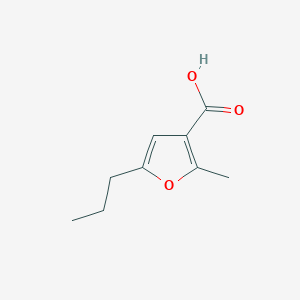

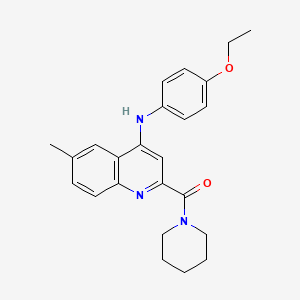

![molecular formula C17H17F2NO5S B2645524 3-(benzo[d][1,3]dioxol-5-yloxy)-N-(2,6-difluorobenzyl)propane-1-sulfonamide CAS No. 946286-26-6](/img/structure/B2645524.png)

3-(benzo[d][1,3]dioxol-5-yloxy)-N-(2,6-difluorobenzyl)propane-1-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound appears to contain a benzo[d][1,3]dioxol-5-yl moiety, which is a common structural component in many organic compounds . This moiety is a boronic acid and can be used in the synthesis of cross-coupled reactions with palladium complexes and azides under mild conditions .

Synthesis Analysis

While specific synthesis methods for this compound are not available, benzo[d][1,3]dioxol-5-ylboronic acid, a related compound, can be used in cross-coupled reactions with palladium complexes and azides under mild conditions .Aplicaciones Científicas De Investigación

Synthesis and Chemical Reactions

Sulfonamides and their derivatives are pivotal in synthetic chemistry for creating complex molecules. For instance, sulfone intermediates have been employed in the synthesis and cycloaddition of substituted o-quinodimethanes, showcasing their utility in constructing cyclic compounds with potential applications in material science and pharmaceuticals (Lenihan & Shechter, 1999). Similar methodologies could potentially apply to the synthesis of "3-(benzo[d][1,3]dioxol-5-yloxy)-N-(2,6-difluorobenzyl)propane-1-sulfonamide," enabling the exploration of its applications in drug development and material science.

Material Science and Proton Exchange Membranes

In the context of material science, sulfonated poly(arylene ether) copolymers containing sulfoalkoxy groups have shown promise as proton exchange membranes (PEMs) for fuel cell applications. The introduction of sulfonate groups into polymeric backbones, similar to the structure of the compound , improves water uptake, proton conductivity, and thermal stability, indicating potential utility in energy-related applications (Pang et al., 2008).

Pharmacological Applications

Sulfonamide derivatives have been widely investigated for their pharmacological properties. Compounds with sulfonamide moieties are known for their carbonic anhydrase inhibitory activity, which is significant in developing treatments for conditions such as glaucoma, epilepsy, and altitude sickness. Research into sulfonamide inhibitors of carbonic anhydrases demonstrates the broad therapeutic potential of these compounds, suggesting possible areas of application for "this compound" in medicinal chemistry (Supuran et al., 2013).

Propiedades

IUPAC Name |

3-(1,3-benzodioxol-5-yloxy)-N-[(2,6-difluorophenyl)methyl]propane-1-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17F2NO5S/c18-14-3-1-4-15(19)13(14)10-20-26(21,22)8-2-7-23-12-5-6-16-17(9-12)25-11-24-16/h1,3-6,9,20H,2,7-8,10-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIBBSFWJKTYOAO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)OCCCS(=O)(=O)NCC3=C(C=CC=C3F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17F2NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(5,6-Dimethylpyrimidin-4-yl)-2-azabicyclo[2.2.1]heptane](/img/structure/B2645449.png)

![3-(2-Bromophenyl)-1-{4-[(5-fluoropyrimidin-2-yl)oxy]piperidin-1-yl}propan-1-one](/img/structure/B2645450.png)

![3-({[1-(thiophene-2-carbonyl)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}methyl)pyridine](/img/structure/B2645452.png)

![4-((1H-benzo[d]imidazol-1-yl)methyl)-N-(3-(trifluoromethyl)phenyl)piperidine-1-carboxamide oxalate](/img/structure/B2645454.png)

![1-Methyl-5-[2-(oxiran-2-ylmethoxy)phenyl]pyrazole](/img/structure/B2645455.png)

![8-{[2-(dimethylamino)ethyl]amino}-1,3-dimethyl-7-[(3-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2645457.png)

![N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3,4,5-trimethoxybenzamide](/img/structure/B2645463.png)